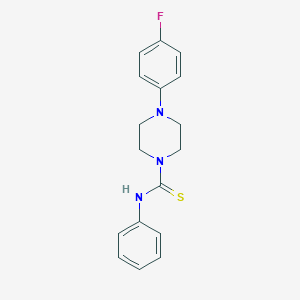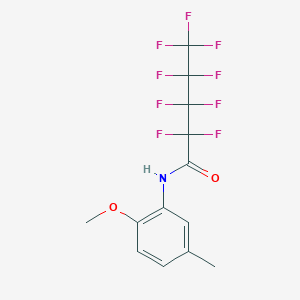![molecular formula C13H18ClN3O3S B448820 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea](/img/structure/B448820.png)
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is a chemical compound with the molecular formula C13H18ClN3O3S It is known for its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring and a hydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-[(4-chlorophenyl)sulfonyl]-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group instead of a cyclohexylhydrazinecarboxamide moiety.
4-[(4-chlorophenyl)sulfonyl]benzoic acid: Contains a benzoic acid group instead of a hydrazinecarboxamide moiety.
Uniqueness
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylhydrazinecarboxamide moiety differentiates it from other similar compounds and may contribute to its unique properties in various applications.
特性
分子式 |
C13H18ClN3O3S |
|---|---|
分子量 |
331.82g/mol |
IUPAC名 |
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea |
InChI |
InChI=1S/C13H18ClN3O3S/c14-10-6-8-12(9-7-10)21(19,20)17-16-13(18)15-11-4-2-1-3-5-11/h6-9,11,17H,1-5H2,(H2,15,16,18) |
InChIキー |
AKZALBOWTQBWHO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


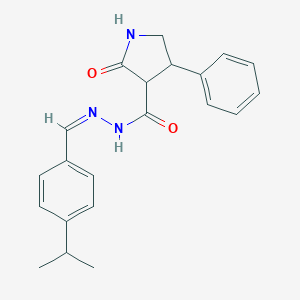
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B448739.png)
![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B448741.png)
![3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B448745.png)
![N'-[2-(benzyloxy)benzylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B448746.png)
![1-(4-chlorobenzyl)-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide](/img/structure/B448749.png)
![4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B448750.png)
![N-(4-{4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzyl}phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B448751.png)
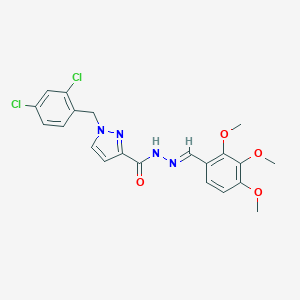

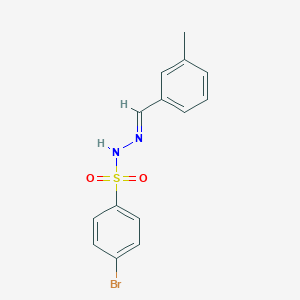
![Ethyl 4-methyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B448757.png)
